molecular formula C23H27ClN4O5S B12225767 4-[(4-Chlorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one

4-[(4-Chlorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one

Cat. No.: B12225767
M. Wt: 507.0 g/mol
InChI Key: WHNLDFZDGQGLIY-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one is a complex organic compound that features a piperazine ring, a sulfonyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .

Scientific Research Applications

4-[(4-Chlorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that promote therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonyl-containing molecules, such as:

Uniqueness

What sets 4-[(4-Chlorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H27ClN4O5S

Molecular Weight

507.0 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one

InChI

InChI=1S/C23H27ClN4O5S/c1-33-19-6-4-18(5-7-19)26-12-14-27(15-13-26)22(29)16-21-23(30)25-10-11-28(21)34(31,32)20-8-2-17(24)3-9-20/h2-9,21H,10-16H2,1H3,(H,25,30)

InChI Key

WHNLDFZDGQGLIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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